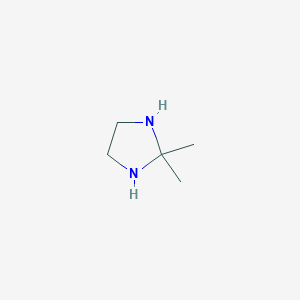![molecular formula C11H12N2O B12901585 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 50847-16-0](/img/structure/B12901585.png)
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
準備方法
The synthesis of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the reaction of 2,4-dimethylpyrazole with an appropriate pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyridine ring system .
Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach reduces the reaction time and minimizes the formation of unwanted byproducts .
化学反応の分析
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
作用機序
The mechanism of action of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s anticancer activity is often attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
類似化合物との比較
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone: This compound shares a similar pyrazolo ring system but differs in its triazine moiety, which may result in different biological activities and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazolo ring but are fused with a pyrimidine ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of methyl groups, which contribute to its distinct reactivity and biological activities.
特性
CAS番号 |
50847-16-0 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
1-(2,4-dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-5-4-6-13-11(7)10(9(3)14)8(2)12-13/h4-6H,1-3H3 |
InChIキー |
CYJRXKYYVJRBHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=C(C(=N2)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
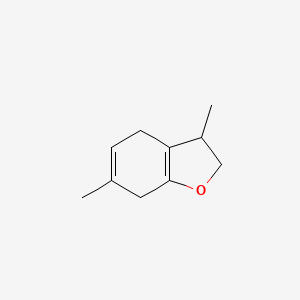
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)
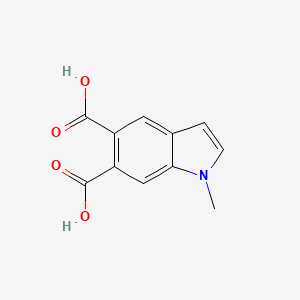
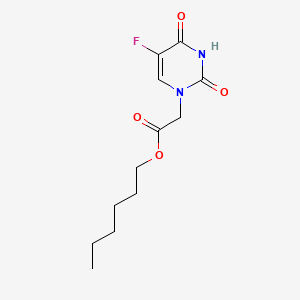
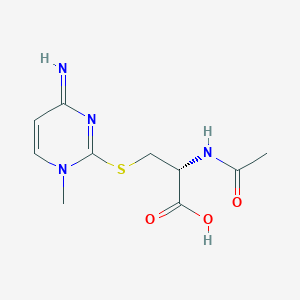
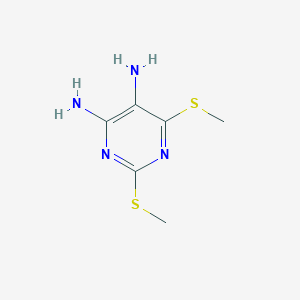


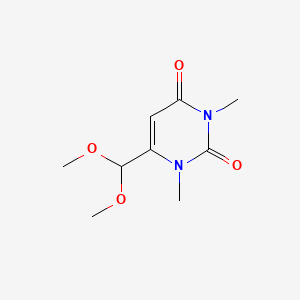
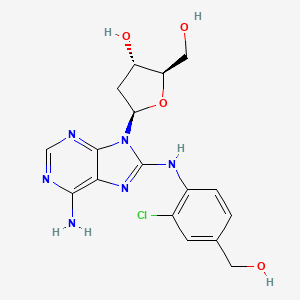

![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
